molecular formula C26H35N5O5S B12425855 2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide

2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide

Cat. No.: B12425855
M. Wt: 529.7 g/mol
InChI Key: IUDCFCQNVQWCCI-LJQANCHMSA-N
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Description

2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone.

    Introduction of the Hydroxyethylsulfonylamino Group: This step involves the reaction of the spirocyclic intermediate with a sulfonyl chloride derivative in the presence of a base, such as triethylamine, to form the hydroxyethylsulfonylamino group.

    Coupling with the Pyridine Derivative: The final step involves coupling the intermediate with a pyridine derivative containing the morpholine moiety. This can be achieved through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a sulfone or sulfoxide derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Its biological activity can be studied to understand its mechanism of action and potential therapeutic uses.

    Materials Science: The unique spirocyclic structure can be explored for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-azaspiro[2.5]octan-6-yl)ethan-1-amine
  • 4-(2-hydroxyethylsulfonylamino)benzamide
  • N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide

Uniqueness

2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide is unique due to its combination of a spirocyclic core, a hydroxyethylsulfonylamino group, and a pyridine derivative with a morpholine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H35N5O5S

Molecular Weight

529.7 g/mol

IUPAC Name

2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide

InChI

InChI=1S/C26H35N5O5S/c1-19-18-31(13-15-36-19)24-4-2-3-23(27-24)28-25(33)21-6-5-20(29-37(34,35)16-14-32)17-22(21)30-11-9-26(7-8-26)10-12-30/h2-6,17,19,29,32H,7-16,18H2,1H3,(H,27,28,33)/t19-/m1/s1

InChI Key

IUDCFCQNVQWCCI-LJQANCHMSA-N

Isomeric SMILES

C[C@@H]1CN(CCO1)C2=CC=CC(=N2)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4

Canonical SMILES

CC1CN(CCO1)C2=CC=CC(=N2)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4

Origin of Product

United States

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